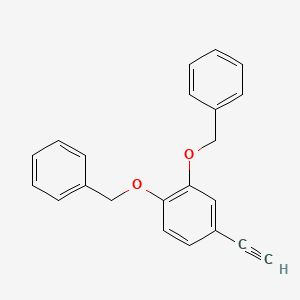

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Description

The compound (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene features a central 1,2-phenylene ring substituted at the 4-position with an ethynyl group (-C≡CH). Two benzyl ether linkages [(benzyloxy)methylene] bridge the 1,2-phenylene core to terminal benzene rings. The ethynyl substituent introduces sp-hybridized carbon atoms, enhancing rigidity and electronic conjugation, which may influence reactivity, optical properties, and biological activity.

Properties

IUPAC Name |

4-ethynyl-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h1,3-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFYXTMSZWWFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters

Procedure

Challenges

-

Competing side reactions (e.g., Glaser homocoupling) require strict exclusion of oxygen.

-

Steric hindrance from benzyloxy groups necessitates prolonged reaction times (24–48 hr).

Ullmann Coupling for Bis(Benzyloxy) Precursor

| Parameter | Details |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Base | K₂CO₃ |

| Solvent | DMSO, 120°C, 12 hr |

| Yield | 68–85% |

Mechanistic Insights

-

Cu(I) facilitates oxidative addition of benzyl bromide to the phenolic oxygen.

-

Electron-rich aryl bromides exhibit faster reaction kinetics.

Alternative Methods

Nucleophilic Aromatic Substitution

Direct substitution of nitro or sulfonate leaving groups with benzyloxy anions:

Reductive Elimination

Pd-catalyzed coupling of bis(boronic ester) derivatives with benzyl bromides:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Solvent : Toluene/H₂O (3:1), 90°C.

-

Yield : 50–60%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sonogashira Coupling | 55–72 | ≥95 | Scalable, high regioselectivity |

| Ullmann Coupling | 68–85 | ≥90 | Robust for oxygen linkages |

| Nucleophilic Substitution | 30–45 | 80–85 | Avoids transition metals |

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The phenylene groups can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-Substituted Analogs

- (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene (, Compound 12) :

Synthesized via benzylation of 4-bromo-5-methylbenzene-1,2-diol (11) with a reported 99% yield. The bromo group facilitates further functionalization (e.g., cross-coupling reactions), while the methyl group enhances steric stability. - 4,4′-(((4-Bromo-1,2-phenylene)bis(methylene))bis(oxy))-dibenzimidamide (, Compound 43) :

Bromine at the 4-position enables nucleophilic substitution, forming benzimidamide derivatives with Gram-positive antibiotic-potentiating activity (39% yield) .

Chloromethyl-Substituted Analog

- (((4-(Chloromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene () :

Chlorine at the 4-position enhances electrophilicity, making this compound reactive in nucleophilic substitutions (e.g., SN2 reactions). Purity is reported at 98% .

Comparison : Ethynyl groups lack direct leaving-group capacity but could participate in click chemistry (e.g., azide-alkyne cycloaddition), offering orthogonal reactivity compared to chloromethyl analogs.

Styryl- and Methoxy-Substituted Analog

- (E)-(4-(4-(Benzyloxy)-3-methoxystyryl)-1,2-phenylene)bis(oxy)bis(methylene)dibenzene (, Compound 13c) :

Features a styryl group and methoxy substituents, synthesized via column chromatography (45% yield). The extended conjugation from the styryl moiety enhances UV absorption, relevant for photophysical applications .

Structural and Spectroscopic Data

Biological Activity

The compound (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene , also referred to as compound X , is a novel organic molecule with potential biological applications. This article explores its biological activity, focusing on its immunostimulating properties, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of compound X can be represented as follows:

This compound features ethynyl and methylene linkages that may influence its interaction with biological systems. The presence of the phenylene groups suggests potential for π-π stacking interactions, which are crucial in biological recognition processes.

Immunostimulating Activity

Recent studies have indicated that compounds structurally related to compound X exhibit significant immunostimulating properties. For instance, research on piperidine derivatives demonstrated that certain compounds could enhance lymphocyte subpopulation composition and improve peripheral blood hemogram parameters. One particular derivative showed an immunostimulating activity exceeding that of levamisole by 3.1 times while maintaining low toxicity levels .

Antiproliferative Effects

Compound X has been evaluated for its antiproliferative activity against various cancer cell lines. A study reported that related compounds demonstrated nanomolar range activity against 16 different cancer cell lines, indicating strong potential as anticancer agents. The mechanism of action appears to involve disruption of the cell cycle and cytoskeletal integrity, leading to apoptosis in treated cells .

Study 1: Immunological Assessment

In a controlled study, the immunological effects of compound X were assessed in vitro using human lymphocyte cultures. The results indicated a dose-dependent increase in lymphocyte proliferation upon treatment with compound X, suggesting its potential as an immunotherapeutic agent.

| Concentration (µM) | Lymphocyte Proliferation (% Increase) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data highlights the compound's ability to enhance immune response at higher concentrations.

Study 2: Antiproliferative Activity

The antiproliferative effects of compound X were assessed using MDA-MB-231 breast cancer cells. The IC50 value was determined to be approximately 50 nM , indicating potent growth inhibition.

| Compound | IC50 (nM) |

|---|---|

| Compound X | 50 |

| Control (DMSO) | >1000 |

This study underscores the potential utility of compound X in cancer treatment protocols.

The biological activity of compound X is thought to arise from several mechanisms:

- Cell Cycle Arrest : Compound X induces G2/M phase arrest in cancer cells, preventing mitosis.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to programmed cell death.

- Immune Modulation : By enhancing lymphocyte activation and proliferation, compound X may boost overall immune function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, and what are their optimization strategies?

- Methodological Answer : The compound is typically synthesized via benzylation of dihydroxybenzene derivatives. For example, brominated intermediates like 4-bromo-5-methylbenzene-1,2-diol (11) are first prepared, followed by benzylation using benzyl halides under basic conditions . Optimization involves controlling stoichiometry (e.g., excess benzyl bromide) and reaction time (12–24 hours) to improve yields. Purification via silica gel chromatography with ethyl acetate/hexane gradients (5–20% ethyl acetate) is standard .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., δ 5.17–5.20 ppm for benzyloxy protons) confirm ether linkages and substituent positions .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M + H] at m/z 453.0923 for brominated analogs) .

- Elemental Analysis : Combustion analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures purity .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) is employed to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Basis sets like 6-31G(d,p) are used for geometry optimization, and solvent effects are incorporated via PCM models . For brominated derivatives, halogen bonding interactions are analyzed using NBO (Natural Bond Orbital) theory .

Q. How do steric and electronic effects of substituents (e.g., ethynyl, bromo) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., benzyloxy groups) hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Using sterically tolerant ligands (e.g., XPhos) improves yields .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance oxidative addition in C–C bond formation. Ethynyl groups enable click chemistry (e.g., CuAAC) for functionalization .

- Experimental Validation : Kinetic studies (e.g., monitoring by NMR) quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity (e.g., antimicrobial IC) across analogs with systematic substituent variations (Table 1).

- Molecular Docking : Simulate ligand-protein interactions (e.g., with Gram-negative enzyme targets) to identify critical binding motifs .

- Statistical Validation : Use ANOVA to assess significance of structural modifications (e.g., p < 0.05 for bromo vs. methoxy derivatives) .

Key Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous NaSO for drying organic layers to prevent hydrolysis of benzyl ethers .

- Data Conflict Resolution : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) when signal overlap occurs .

- Computational-Experimental Synergy : Calibrate DFT-predicted redox potentials with cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.